Cas no 110225-28-0 (2-(Pentafluorophenoxy)ethylamine)

2-(Pentafluorophenoxy)ethylamine is a fluorinated amine compound characterized by its pentafluorophenoxy moiety, which enhances its reactivity and stability in various synthetic applications. This compound is particularly valuable in peptide coupling and bioconjugation chemistry due to its ability to act as a versatile linker or intermediate. The electron-withdrawing nature of the pentafluorophenyl group improves its efficiency in amide bond formation and other nucleophilic substitution reactions. Its high purity and well-defined structure make it suitable for precise chemical modifications in pharmaceutical and materials science research. The compound’s stability under a range of conditions further supports its utility in complex synthetic pathways.
2-(Pentafluorophenoxy)ethylamine structure
110225-28-0 structure
Product Name:2-(Pentafluorophenoxy)ethylamine
CAS No:110225-28-0
MF:C8H6F5NO
MW:227.131359577179
CID:1085372
PubChem ID:5305488
Update Time:2025-06-07

2-(Pentafluorophenoxy)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(Perfluorophenoxy)ethanamine
    • [2-(Pentafluorophenoxy)ethyl]amine hydrochloride
    • 110225-28-0
    • STK520633
    • SCHEMBL23074670
    • AKOS005172677
    • 2-(Pentafluorophenoxy)ethanamine hydrochloride
    • EN300-1829286
    • ALBB-010339
    • 2-(pentafluorophenoxy)ethanamine
    • 2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-AMINE
    • 2-pentafluorophenoxyethan-1-amine
    • 2-(Perfluorophenoxy)ethan-1-amine
    • CS-0266561
    • SB80008
    • 2-(2,3,4,5,6-pentafluorophenoxy)ethanamine
    • 2-(Pentafluorophenoxy)ethylamine
    • MDL: MFCD07658244
    • Inchi: 1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2
    • InChI Key: NLGUSCKEXHHEEJ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1OCCN)F)F)F)F

Computed Properties

  • Exact Mass: 227.03695463g/mol
  • Monoisotopic Mass: 227.03695463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

2-(Pentafluorophenoxy)ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B516295-50mg
[2-(Pentafluorophenoxy)ethyl]amine
110225-28-0
50mg
$ 50.00 2022-06-07
TRC
B516295-100mg
[2-(Pentafluorophenoxy)ethyl]amine
110225-28-0
100mg
$ 70.00 2022-06-07
TRC
B516295-500mg
[2-(Pentafluorophenoxy)ethyl]amine
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500mg
$ 275.00 2022-06-07
Enamine
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1g
$986.0 2023-09-19
Enamine
EN300-1829286-5g
2-pentafluorophenoxyethan-1-amine
110225-28-0
5g
$2858.0 2023-09-19
Enamine
EN300-1829286-10g
2-pentafluorophenoxyethan-1-amine
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10g
$4236.0 2023-09-19
Enamine
EN300-1829286-0.05g
2-pentafluorophenoxyethan-1-amine
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$827.0 2023-09-19
Enamine
EN300-1829286-0.1g
2-pentafluorophenoxyethan-1-amine
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$867.0 2023-09-19
Enamine
EN300-1829286-0.25g
2-pentafluorophenoxyethan-1-amine
110225-28-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1829286-0.5g
2-pentafluorophenoxyethan-1-amine
110225-28-0
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Additional information on 2-(Pentafluorophenoxy)ethylamine

Synthesis, Applications, and Recent Advances in 2-(Pentafluorophenoxy)ethylamine (CAS No. 1103-Wait! The correct CAS number should be confirmed before proceeding.

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  • Structural analysis: Highlighting the interplay between electron-withdrawing pentafluorophenoxide groups and nucleophilic ethylamine moieties.
  • Advanced synthetic methods: Including recent innovations from journals like JACS, Angewandte Chemie, or Nature Chemistry.
  • Biomedical applications: Such as bioconjugation strategies or drug delivery system modifications.
  • Material science uses: Including polymer functionalization or nanomaterial surface engineering.
  • Analytical chemistry roles: For example, derivatization agents or spectroscopic probes.
  • Safety considerations: Adhering strictly to non-restricted substance guidelines while addressing standard laboratory precautions.

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